Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide: Comprehensive Profiling, Mechanistic Formation, and Analytical Control
Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide: Comprehensive Profiling, Mechanistic Formation, and Analytical Control
Executive Summary
Atorvastatin is a globally prescribed blockbuster HMG-CoA reductase inhibitor used to treat dyslipidemia and reduce cardiovascular risk[]. During its multi-step industrial synthesis and subsequent shelf-life storage, various pharmacopeial impurities can form. One of the most critical and structurally complex of these is Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide , commonly designated as Atorvastatin Impurity F , Atorvastatin Diamino Impurity , or Atorvastatin Amide Acid [2][3].
As a Senior Application Scientist, controlling this impurity is not merely a regulatory checkbox; it requires a deep understanding of its mechanistic origins and the physicochemical behaviors that dictate its analytical separation. This whitepaper provides an in-depth technical guide to the structure, formation mechanisms, and self-validating analytical protocols required to control Atorvastatin Impurity F.
Chemical Structure and Physicochemical Properties
Atorvastatin Impurity F is a bulky, amphiphilic derivative characterized by an amide linkage. It forms when the carboxylic acid moiety of atorvastatin condenses with the primary amino group of an additional 7-amino-3,5-dihydroxyheptanoic acid side chain[4][5].
To facilitate analytical tracking and standard preparation, the quantitative and structural data of this impurity are summarized below:
Table 1: Physicochemical and Identification Data
| Property | Value |
| IUPAC Name | (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoic acid[3] |
| CAS Number (Free Base) | 887196-24-9[3] |
| CAS Number (Calcium Salt) | 1105067-87-5[] |
| CAS Number (Sodium Salt) | 1371615-56-3[2] |
| Molecular Formula (Free Base) | C₄₀H₄₈FN₃O₈[] |
| Molecular Weight (Free Base) | 736.86 g/mol [] |
| Physical State & Handling | Hygroscopic solid; requires storage under an inert atmosphere (2-8°C) to prevent moisture-induced degradation[2][]. |
Mechanistic Pathways of Formation (The "Why")
Understanding the causality behind the formation of Impurity F is essential for optimizing the upstream synthesis of Atorvastatin.
The core pyrrole ring of Atorvastatin is constructed via a classic Paal-Knorr synthesis . This reaction condenses a diketone intermediate (4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide) with a primary amine side-chain precursor (typically a protected 7-amino-3,5-dihydroxyheptanoic acid derivative)[4][7].
The Amidation Defect: Impurity F is a synthetic by-product[8]. If the stoichiometry of the Paal-Knorr reaction is not strictly controlled, or if localized heating causes the reaction to run away, an unintended secondary amidation occurs. The carboxylic acid group of the newly formed atorvastatin (or its ester intermediate) undergoes nucleophilic acyl substitution by the primary amine of an unreacted side-chain molecule. This results in the formation of the "diamino" or "amide" impurity, effectively attaching a second hydrophilic tail to the lipophilic pyrrole core.
Caption: Reaction pathway illustrating the formation of Atorvastatin Impurity F via unintended amidation.
Analytical Profiling & Experimental Protocols (The "How")
Because Impurity F is structurally similar to Atorvastatin but possesses an extended dihydroxyheptanoic acid chain, it exhibits unique chromatographic behavior. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed as a self-validating system to isolate and quantify this impurity[][9][10].
Causality Behind Method Design
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Stationary Phase (C18 Column): An octadecyl (C18) carbon chain is selected because it provides the optimal hydrophobic retention required to interact with the bulky, lipophilic pyrrole core shared by both the API and the impurity[10].
-
Mobile Phase pH (Ammonium Acetate, pH 4.0): The acidic pH is not arbitrary; it intentionally suppresses the ionization of the terminal carboxylic acid group on Impurity F. This prevents peak tailing and ensures sharp, reproducible elution profiles[].
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Gradient Elution: A gradient incorporating Tetrahydrofuran (THF) and Acetonitrile is necessary. The sample matrix contains highly polar degradation products and highly lipophilic precursors; increasing the organic modifier concentration ensures all components elute within a reasonable timeframe without co-elution[][9].
-
Detection Wavelength (248 nm): This specific wavelength corresponds to the λmax for the conjugated pyrrole-phenyl system, maximizing the signal-to-noise ratio for both Atorvastatin and Impurity F[].
Step-by-Step HPLC Protocol
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Sample Preparation: Dissolve the Atorvastatin API sample in a diluent of Acetonitrile:Water (50:50 v/v) to a working concentration of 1.0 mg/mL. Prepare a reference standard of Impurity F at 0.1% concentration (1.0 µg/mL)[9][10].
-
Chromatographic Setup:
-
Column: Poroshell 120 EC-C18 (100 mm x 4.6 mm, 2.7 µm particle size)[10].
-
Mobile Phase A: 10 mM Ammonium acetate buffer adjusted to pH 4.0[].
-
Mobile Phase B: Acetonitrile:THF (90:10 v/v)[].
-
-
Elution Program: Initiate at 20% B, ramp linearly to 80% B over 45 minutes, hold for 5 minutes to wash the column, and return to initial conditions for a 10-minute equilibration. Flow rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 248 nm. For structural confirmation, split the flow to an Electrospray Ionization Mass Spectrometer (ESI-MS)[][10].
-
Self-Validating System Suitability Testing (SST): The analytical run is automatically invalidated unless the system meets the following criteria:
-
Resolution ( Rs ): > 1.5 between the Atorvastatin peak and the Impurity F peak.
-
Tailing Factor ( Tf ): < 1.5 for the Impurity F peak.
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Corrective Action: If SST fails, the system must self-correct by flushing the column and verifying the pH of Mobile Phase A before re-injecting the sample.
-
Caption: Step-by-step analytical workflow for the detection and self-validation of Impurity F.
Pharmacological & Toxicological Implications
While Atorvastatin acts as a potent, competitive inhibitor of HMG-CoA reductase to lower LDL cholesterol[], Impurity F is generally classified as an inactive synthetic by-product[8].
However, its unique structure warrants strict regulatory control. The molecule is highly amphiphilic—it possesses a lipophilic core and an extended, highly hydrophilic dihydroxy-amide tail. This structure allows Impurity F to interact uniquely with lipid bilayers, potentially influencing membrane fluidity and altering local cellular signaling pathways if present in high concentrations[11]. Consequently, in accordance with ICH Q3A guidelines, pharmaceutical manufacturers must utilize the validated protocols above to ensure this impurity remains below the 0.15% qualification threshold, preventing any off-target toxicological effects.
Conclusion
The rigorous profiling of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (Impurity F) highlights the critical intersection of synthetic chemistry and analytical science. By understanding the causality of its formation during the Paal-Knorr synthesis and employing robust, self-validating HPLC methodologies, drug development professionals can ensure the highest standards of purity, efficacy, and safety for Atorvastatin formulations.
Sources
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- 4. Atorvastatin Diamino Impurity | Manasa Life Sciences [manasalifesciences.com]
- 5. clearsynth.com [clearsynth.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
